Lipophilicity Advantage: XLogP3 2.6 vs. 1.3 (Methyl) and 1.7 (Ethyl) – Impact on Membrane Permeability and Protein Binding
The target compound exhibits a computed XLogP3 of 2.6, compared with 1.3 for 3‑bromo‑6‑methylpyridazine and 1.7 for 3‑bromo‑6‑ethylpyridazine [1][2][3]. This 1.3‑log‑unit increase over the methyl analogue corresponds to an approximately 20‑fold higher predicted octanol–water partition coefficient, which is associated with improved passive membrane permeability and stronger hydrophobic protein binding [4]. In drug‑discovery programs, such differentiation directly influences cellular potency, oral bioavailability, and plasma protein binding, making the tert‑butyl analogue the preferred choice when moderate‑to‑high lipophilicity is required.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 3-Bromo-6-methylpyridazine XLogP3 = 1.3; 3-Bromo-6-ethylpyridazine XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +1.3 (vs. methyl), +0.9 (vs. ethyl) |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem 2019–2025 release) |
Why This Matters
Procurement decisions for building blocks destined for cell‑based assays or in vivo studies must account for lipophilicity‑driven differences in permeability and off‑target binding; the quantitated XLogP3 gap demonstrates that the methyl or ethyl congeners cannot serve as surrogates without risking misinterpretation of biological data.
- [1] PubChem. 3-Bromo-6-(tert-butyl)pyridazine. PubChem Compound Summary, CID 45787814. Retrieved April 2026. View Source
- [2] PubChem. 3-Bromo-6-methylpyridazine. PubChem Compound Summary, CID 11959086. Retrieved April 2026. View Source
- [3] PubChem. 3-Bromo-6-ethylpyridazine. PubChem Compound Summary, CID 19797309. Retrieved April 2026. View Source
- [4] Lipinski, C. A.; et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3‑26. View Source
